N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a phenyl ring substituted with a pyrazole ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine and 1,3-diketones.
Substitution on the phenyl ring: The pyrazole ring is then attached to a phenyl ring through a substitution reaction.
Introduction of the methylamine group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine can be compared with other similar compounds, such as:
N-methyl-1-(1-methylpyrazol-4-yl)methanamine: Similar structure but lacks the phenyl ring.
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: Contains a different substitution pattern on the pyrazole ring.
N-methyl-1-(pyridin-4-yl)methanamine: Contains a pyridine ring instead of a phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a phenyl and pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-7-10-3-5-11(6-4-10)12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORXDHAXLMYAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.